An In-depth Technical Guide to 1-Benzyl-3-pyridin-3-ylthiourea and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide to 1-Benzyl-3-pyridin-3-ylthiourea and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the field of medicinal chemistry. The incorporation of benzyl and pyridyl moieties into the thiourea scaffold has been shown to yield compounds with potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of 1-Benzyl-3-pyridin-3-ylthiourea and its closely related analogs, focusing on their chemical properties, synthesis methodologies, and biological activities. Detailed experimental protocols for the synthesis of analogous compounds are provided, along with a compilation of quantitative biological data. Furthermore, this guide illustrates key synthetic pathways and potential mechanisms of action through structured diagrams, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Chemical Properties and Structure
1-Benzyl-3-pyridin-3-ylthiourea is an N,N'-disubstituted thiourea featuring a benzyl group and a 3-pyridyl group attached to the nitrogen atoms of the thiourea core. The presence of the thiocarbonyl group (C=S) and the two nitrogen atoms allows for diverse chemical interactions, including hydrogen bonding, which is crucial for its biological activity. The lipophilic benzyl group and the polar, basic pyridyl group contribute to the molecule's overall physicochemical properties, influencing its solubility, membrane permeability, and target-binding affinity.
Table 1: Physicochemical Properties of 1-Benzyl-3-pyridin-3-ylthiourea
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃S |
| Molecular Weight | 243.33 g/mol |
| IUPAC Name | 1-benzyl-3-(pyridin-3-yl)thiourea |
| SMILES | C1=CC=C(C=C1)CNC(=S)NC2=CN=CC=C2 |
| InChI | InChI=1S/C13H13N3S/c17-13(15-11-7-4-8-14-10-11)16-9-12-5-2-1-3-6-12/h1-8,10H,9H2,(H2,14,15,16,17) |
Synthesis of 1-Benzyl-3-pyridin-3-ylthiourea and Analogs
The synthesis of N,N'-disubstituted thioureas like 1-Benzyl-3-pyridin-3-ylthiourea can be achieved through several reliable methods. The most common and straightforward approach involves the reaction of an amine with an isothiocyanate.
General Synthesis from Isothiocyanates
This method involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. For the synthesis of 1-Benzyl-3-pyridin-3-ylthiourea, two primary routes are feasible:
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Route A: Reaction of benzyl isothiocyanate with 3-aminopyridine.
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Route B: Reaction of 3-pyridyl isothiocyanate with benzylamine.
Both routes are generally high-yielding and proceed under mild conditions.
Synthesis of 1-Benzyl-3-pyridin-3-ylthiourea from isothiocyanates.
Experimental Protocol: Synthesis of 1-Ethyl-3-benzylthiourea (Analogous Compound)[1]
This protocol for a similar N,N'-disubstituted thiourea can be adapted for the synthesis of 1-Benzyl-3-pyridin-3-ylthiourea.
Materials:
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Ethyl isothiocyanate (0.02 mol)
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Benzylamine (0.02 mol)
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Benzene (25 mL)
Procedure:
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To a mixture of ethyl isothiocyanate (1.74 g, 0.02 mol) in 25 mL of benzene, add benzylamine (2.14 g, 0.02 mol).
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An exothermic reaction will be observed, with the temperature rising.
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Reflux the reaction mixture on a steam bath for approximately 20 minutes to ensure the reaction goes to completion.
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Evaporate the solvent under vacuum to yield the crude product.
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The product, 1-ethyl-3-benzylthiourea, is obtained in high yield.
Note: This protocol can be adapted by substituting ethyl isothiocyanate with benzyl isothiocyanate and benzylamine with 3-aminopyridine, or vice-versa.
Synthesis from Carbon Disulfide
An alternative method for the synthesis of N,N'-disubstituted thioureas involves the use of carbon disulfide (CS₂) and two amines. This can be a one-pot or a two-step process.
General workflow for the synthesis of N,N'-disubstituted thioureas from carbon disulfide.
Biological Activity
Thiourea derivatives containing benzyl and pyridyl moieties have demonstrated significant potential as both antimicrobial and anticancer agents. The biological activity is often attributed to the ability of the thiourea core to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of thiourea derivatives. The presence of the pyridine ring can enhance the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity of Analogous Thiourea Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [1] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [1] |
| Fluorinated pyridine thiourea derivative 4a | B. subtilis | 1.95 | [2] |
| Fluorinated pyridine thiourea derivative 4a | S. pneumoniae | 3.9 | [2] |
| Fluorinated pyridine thiourea derivative 4a | P. aeruginosa | 7.81 | [2] |
| Fluorinated pyridine thiourea derivative 4a | E. coli | 7.81 | [2] |
Anticancer Activity
The anticancer activity of benzyl and pyridyl-containing thioureas is a promising area of research. These compounds have shown cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.
Table 3: Anticancer Activity of Analogous Thiourea and Urea Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | A549 (Lung) | 1.53 | [2][3] |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | HCT-116 (Colon) | 1.11 | [2][3] |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | PC-3 (Prostate) | 1.98 | [2][3] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | Lung Cancer Cell Lines | 2.5 - 12.9 | [4] |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) (24) | MOLT-3 (Leukemia) | 1.62 | [5] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | SW480 (Colon) | 8.9 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | SW620 (Colon) | 1.5 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | PC3 (Prostate) | 7.6 | [6] |
Mechanism of Action
The precise mechanism of action for 1-Benzyl-3-pyridin-3-ylthiourea has not been elucidated. However, studies on analogous compounds suggest several potential pathways through which these molecules exert their biological effects.
Kinase Inhibition
Many small molecule anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Thiourea derivatives have been identified as potent kinase inhibitors. For instance, some pyrrolo[2,3-d]pyrimidines with benzyl substitutions have shown inhibitory activity against receptor tyrosine kinases like PDGFRβ and VEGFR-2.[2] A novel N-substituted thiourea derivative has been shown to target EGFR signaling.[4]
Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that thiourea derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been shown to induce late apoptosis in colon cancer cell lines.[6] Additionally, some analogs cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]
Conclusion and Future Perspectives
1-Benzyl-3-pyridin-3-ylthiourea and its analogs represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer therapies. The straightforward synthesis and the tunability of the chemical structure by modifying the benzyl and pyridyl rings offer a versatile platform for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to optimize their potency and selectivity. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents based on this scaffold. The quantitative data presented in this guide provides a valuable starting point for such investigations, highlighting the therapeutic potential of this important class of molecules.
References
- 1. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
